3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a heterocyclic compound that contains both imidazo and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine typically involves multicomponent reactions. One efficient method is the iodine-catalyzed synthesis, which involves the reaction between an aryl aldehyde and 2-aminopyrazine, followed by cycloaddition with tert-butyl isocyanide . The reaction conditions usually include the use of hydrazine hydrate in a homogeneous solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of efficient catalysts like iodine can be scaled up for industrial applications, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities .
Scientific Research Applications
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with cellular targets, leading to the inhibition of specific enzymes or pathways. For instance, it has been shown to inhibit certain kinases, which play a crucial role in cell division and proliferation . This inhibition can lead to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Another heterocyclic compound with similar biological activities.
Pyrazolo[1,5-a]pyrazine: Known for its antiproliferative effects on cancer cells.
Uniqueness
3-(4-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine is unique due to its specific substitution pattern, which enhances its biological activity compared to other similar compounds . Its ability to form stable complexes with biological targets makes it a promising candidate for drug development .
Properties
CAS No. |
787591-30-4 |
---|---|
Molecular Formula |
C13H13N5 |
Molecular Weight |
239.28 g/mol |
IUPAC Name |
3-(4-aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C13H13N5/c1-15-12-13-17-8-11(18(13)7-6-16-12)9-2-4-10(14)5-3-9/h2-8H,14H2,1H3,(H,15,16) |
InChI Key |
PJJPHOBJVMWIQD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC=CN2C1=NC=C2C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.